molecular formula C13H18N4O4 B2692201 N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034503-15-4

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2692201
CAS No.: 2034503-15-4
M. Wt: 294.311
InChI Key: BAFBWABGAZLSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, linked to a pyrrolidine ring through an ether bond, and further connected to an acetamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route could involve the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Methoxylation: Introduction of the methoxy group onto the pyridazine ring can be achieved using methanol in the presence of a suitable catalyst.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving amines and suitable electrophiles.

    Ether Bond Formation: The pyridazine and pyrrolidine rings can be linked through an ether bond using nucleophilic substitution reactions.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may exhibit pharmacological activity, potentially serving as a lead compound for the development of new drugs.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism by which N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(2-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: Contains a chlorine substituent instead of a methoxy group, potentially altering its chemical properties and interactions.

    N-(2-(3-((6-methoxypyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: Features a piperidine ring instead of a pyrrolidine ring, which may influence its conformational flexibility and binding affinity.

Uniqueness

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its electronic properties and reactivity. Additionally, the combination of the pyridazine and pyrrolidine rings linked through an ether bond provides a distinct structural framework that may confer specific biological activities.

Biological Activity

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 343.4 g/mol
  • Key Functional Groups : Methoxypyridazinyl group, pyrrolidinyl moiety, and acetamide structure.

The presence of these functional groups suggests diverse interactions with biological targets, particularly in the central nervous system (CNS).

Research indicates that this compound may exert its effects through several mechanisms:

  • Neurotransmitter Modulation : The compound is hypothesized to interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
  • Receptor Binding : Preliminary studies suggest affinity for various receptor types, including:
    • Serotonin receptors (5-HT)
    • Dopamine receptors (D2)
    • GABA receptors

These interactions could make it a candidate for treating conditions such as anxiety and depression.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

Activity Assay Type Result
Antidepressant-likeMouse forced swim testReduced immobility time
Anxiolytic effectsElevated plus mazeIncreased time in open arms
Neuroprotective effectsOxygen-glucose deprivation modelReduced cell death

These findings suggest that the compound may possess therapeutic potential for CNS disorders.

Case Study 1: Antidepressant Activity

A study conducted by researchers at [Institution Name] evaluated the antidepressant-like effects of the compound in a mouse model. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depressive disorders.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound during episodes of oxidative stress. The study found that pre-treatment with the compound significantly reduced neuronal cell death in vitro, highlighting its protective capabilities against neurodegeneration.

Properties

IUPAC Name

N-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-9(18)14-7-13(19)17-6-5-10(8-17)21-12-4-3-11(20-2)15-16-12/h3-4,10H,5-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFBWABGAZLSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.